N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 316135-80-5
VCID: VC5711801
InChI: InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19)
SMILES: CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Molecular Formula: C15H13N3O4
Molecular Weight: 299.286

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE

CAS No.: 316135-80-5

Cat. No.: VC5711801

Molecular Formula: C15H13N3O4

Molecular Weight: 299.286

* For research use only. Not for human or veterinary use.

N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE - 316135-80-5

Specification

CAS No. 316135-80-5
Molecular Formula C15H13N3O4
Molecular Weight 299.286
IUPAC Name N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide
Standard InChI InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19)
Standard InChI Key GUDJWVZERFHBAL-CXUHLZMHSA-N
SMILES CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C15H13N3O4\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{4}, reflects a hybrid structure combining an aromatic nitro group (2-hydroxy-5-nitrophenyl) with an acetamide-substituted phenyl ring. The hydrazone bridge (N=CH-\text{N}=\text{CH}-) creates a planar configuration, facilitating π-π stacking interactions and metal coordination. Key structural features include:

  • Aromatic Systems: Two benzene rings contribute to stability and electronic delocalization.

  • Nitro Group: The electron-withdrawing nitro substituent at the 5-position enhances electrophilic reactivity.

  • Hydroxyl Group: The 2-hydroxy moiety enables hydrogen bonding and chelation.

PropertyValue
Molecular Weight299.286 g/mol
IUPAC NameN-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide
SMILESCC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)N+[O-])O

Spectroscopic Characterization

Synthesis verification relies on spectroscopic techniques:

  • IR Spectroscopy: Peaks at 1631 cm1^{-1} (C=O stretch), 1582 cm1^{-1} (C=N stretch), and 1496–1456 cm1^{-1} (aromatic C=C) confirm functional groups.

  • 1H^{1}\text{H}-NMR: Signals at δ 8.94 ppm (azomethine proton) and δ 2.10 ppm (acetamide methyl) validate the structure .

  • 13C^{13}\text{C}-NMR: Resonances at 171.1 ppm (C=O) and 159.2 ppm (C=N) align with theoretical predictions .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via a Schiff base condensation between 2-hydroxy-5-nitrobenzaldehyde and 4-aminoacetophenone derivatives. The reaction proceeds in ethanol under reflux with catalytic acetic acid, yielding the hydrazone linkage .

ArCHO+H2N-Ar’Ar-CH=N-Ar’+H2O\text{ArCHO} + \text{H}_2\text{N-Ar'} \rightarrow \text{Ar-CH=N-Ar'} + \text{H}_2\text{O}

Key parameters:

  • Solvent: Ethanol ensures solubility and mild reaction conditions.

  • Catalyst: Glacial acetic acid (1–5 mol%) accelerates imine formation.

  • Yield: 67–83% after recrystallization from n-butanol .

Purification and Stability

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product, which exhibits stability in dry, dark conditions but degrades under prolonged UV exposure due to nitro group photoreactivity.

Comparative Analysis with Related Compounds

N-{4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]phenyl}acetamide

This analog (PubChem CID: 269938) replaces the nitro group with chlorine atoms, altering electronic properties:

FeatureNitro DerivativeChloro Derivative
Electron EffectsStrong electron withdrawalModerate electron withdrawal
BioactivityRNS-mediated cytotoxicityHalogen-bonding interactions
Solubility0.12 mg/mL in DMSO0.09 mg/mL in DMSO

The nitro derivative’s higher dipole moment (5.67 D vs. 4.89 D) enhances membrane permeability .

Future Directions

Structural Modifications

  • Nitro Reduction: Hydrogenation to amine derivatives could modulate toxicity profiles.

  • Metal Complexation: Coordination with Cu(II) or Fe(III) may enhance anticancer activity via redox cycling.

Pharmacokinetic Studies

In vivo models are needed to assess bioavailability and metabolism, particularly nitroreductase-mediated activation pathways.

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